para-Methylaminorex

Beschreibung

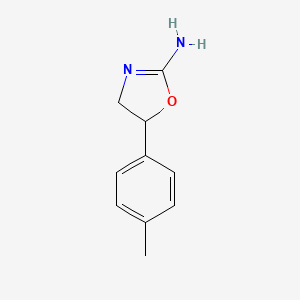

Structure

3D Structure

Eigenschaften

CAS-Nummer |

959249-62-8 |

|---|---|

Molekularformel |

C10H12N2O |

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H12N2O/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-5,9H,6H2,1H3,(H2,11,12) |

InChI-Schlüssel |

ZEQYKJRCFOFECD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2CN=C(O2)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

para-Methylaminorex (4-MAR): A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Physicochemical Properties, Pharmacology, and Synthetic Methodologies of a Potent Psychostimulant.

Introduction

para-Methylaminorex (4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine), commonly known as 4-MAR, is a potent synthetic central nervous system stimulant belonging to the 2-amino-5-aryloxazoline class.[1] First synthesized in 1960 by McNeil Laboratories, 4-MAR exhibits psychostimulant effects comparable to methamphetamine but with a significantly longer duration of action.[2][3] This document provides a comprehensive technical overview of 4-MAR, intended for researchers, scientists, and drug development professionals. It covers the core chemical and physical properties, detailed pharmacological actions, established synthetic routes, and methodologies for key experimental assessments.

Chemical Structure and Physicochemical Properties

4-MAR is a substituted oxazoline derivative with the chemical formula C₁₀H₁₂N₂O.[4] The structure contains two chiral centers at the C4 and C5 positions of the oxazoline ring, resulting in the existence of four stereoisomers: (±)-cis and (±)-trans enantiomeric pairs.[5] The cis-isomers are the forms most commonly encountered in recreational use.[2]

Caption: Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its analytical identification and understanding its behavior in biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂N₂O | [1][4] |

| Molecular Weight | 176.22 g/mol | [3][4] |

| IUPAC Name | 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine | [4] |

| CAS Number | 3568-94-3 | [3][4] |

| Melting Point | 117-119°C; 154.5-156°C (from benzene) | [3][6] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in acetonitrile and chloroform | [1] |

| Optical Rotation [α]D25 | (-)-form: -244.7°; (+)-form: +240.9° | [3] |

Pharmacology and Mechanism of Action

4-MAR is a potent monoamine releasing agent with a pronounced selectivity for norepinephrine and dopamine over serotonin.[7] Its primary mechanism of action involves interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET), causing a reversal of their normal function. This leads to a significant efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.

Monoamine Transporter Interactions

The potency of 4-MAR as a monoamine releaser has been quantified in vitro using rat brain synaptosomes. These studies reveal its high affinity for DAT and NET, and significantly lower potency at the serotonin transporter (SERT). The half-maximal effective concentrations (EC₅₀) for inducing monoamine release are detailed in Table 2.

| Monoamine Transporter | EC₅₀ (nM) | Reference(s) |

| Dopamine (DAT) | 1.7 | [8] |

| Norepinephrine (NET) | 4.8 | [8] |

| Serotonin (SERT) | 53.2 | [8] |

Signaling Pathways

The increased synaptic concentrations of dopamine and norepinephrine resulting from 4-MAR action lead to the activation of their respective G-protein coupled receptors on postsynaptic neurons. Dopamine primarily acts on D₁-like (Gₛ-coupled) and D₂-like (Gᵢ-coupled) receptors, while norepinephrine interacts with α- and β-adrenergic receptors (Gₛ, Gᵢ, and G₀-coupled).[9] This activation modulates the cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA) signaling cascade, which in turn regulates neuronal excitability and gene expression, underlying the psychostimulant effects of the compound.[10]

Caption: 4-MAR Mechanism of Action and Signaling.

Pharmacokinetics

Pharmacokinetic data for 4-MAR is summarized in Table 3. The compound exhibits high bioavailability through various routes of administration and has a long elimination half-life, contributing to its extended duration of effects.

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | 62% | [11] |

| Bioavailability (Nasal) | 79% | [11] |

| Bioavailability (Smoked) | 91 - 93.5% | [11] |

| Elimination Half-life | 10 - 19 hours | [11] |

| Metabolism | Hepatic | [11] |

| Excretion | Renal | [11] |

Synthesis

The synthesis of 4-MAR stereoisomers typically starts from the corresponding stereoisomers of phenylpropanolamine (norephedrine and norpseudoephedrine). The stereochemistry of the starting material is retained throughout the reaction, dictating the final cis or trans configuration of the product.[5]

Synthesis of (±)-cis-4-Methylaminorex

The (±)-cis isomers are generally synthesized from dl-phenylpropanolamine (norephedrine). A common one-step method involves cyclization with cyanogen bromide.[2] An alternative two-step route involves reaction with potassium cyanate to form a carbamate intermediate, followed by cyclization with a strong acid like hydrochloric acid.

Caption: Synthetic Pathways for (±)-cis-4-MAR.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacological profile of 4-MAR.

Monoamine Release Assay

This in vitro assay quantifies the ability of a compound to induce the release of monoamine neurotransmitters from presynaptic nerve terminals.

-

Preparation of Synaptosomes: Male Sprague-Dawley rats are euthanized, and their brains are processed to yield synaptosomes, which are resealed nerve terminals.[12]

-

Radiolabeling: Synaptosomes are incubated with radiolabeled substrates for the monoamine transporters, such as [³H]MPP⁺ for DAT and NET, and [³H]5-HT for SERT. All buffers contain 1 µM reserpine to block vesicular uptake.[12]

-

Drug Incubation: The radiolabeled synaptosomes are exposed to various concentrations of 4-MAR.

-

Quantification: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated, and EC₅₀ values are calculated to determine the potency of 4-MAR at each transporter.[13]

Locomotor Activity Study

This in vivo assay assesses the stimulant effects of 4-MAR on the spontaneous movement of animals.

-

Animals: Male rats are used for the study.

-

Drug Administration: The stereoisomers of 4-MAR are administered subcutaneously at various doses (e.g., 0.3-3 mg/kg).[14]

-

Data Collection: Locomotor activity is monitored using automated activity chambers over a specified time course (e.g., 4 hours). The appearance of stereotyped behaviors (e.g., continuous sniffing, head bobbing) at higher doses is also recorded.[14]

-

Data Analysis: The total distance traveled, number of movements, and time spent in stereotyped behaviors are quantified and compared between different dose groups and control animals. The involvement of specific neurotransmitter systems can be investigated by pre-treating animals with selective receptor antagonists.[14]

Conditioned Place Preference (CPP)

The CPP paradigm is used to evaluate the rewarding and abuse potential of a substance.

-

Apparatus: A multi-compartment chamber with distinct visual and tactile cues in each compartment.

-

Pre-conditioning Phase: Animals are allowed to freely explore the entire apparatus to establish baseline preference for each compartment.

-

Conditioning Phase: Over several days, animals receive injections of 4-MAR immediately before being confined to one of the non-preferred compartments, and saline injections before confinement to the other compartment.

-

Post-conditioning (Test) Phase: Animals are again allowed to freely explore the entire apparatus in a drug-free state.

-

Data Analysis: The time spent in the drug-paired compartment during the test phase is compared to the time spent during the pre-conditioning phase. A significant increase in time spent in the drug-paired compartment indicates that the drug has rewarding properties.

Conclusion

This compound is a potent and long-acting psychostimulant that primarily exerts its effects by inducing the release of dopamine and norepinephrine. Its complex stereochemistry influences its pharmacological activity. The information presented in this technical guide, including its chemical properties, mechanism of action, synthesis, and experimental evaluation, provides a foundational resource for researchers in the fields of pharmacology, neuroscience, and forensic science. Further investigation into the detailed downstream signaling and potential neurotoxic effects of 4-MAR is warranted.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 4-Methylaminorex - Wikipedia [en.wikipedia.org]

- 3. 4-Methylaminorex [drugfuture.com]

- 4. 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | C10H12N2O | CID 92196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Stereoisomers of 4-Methylaminorex - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. 959249-62-8 CAS MSDS (4-METHYLAMINOREX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Neurochemical effects of an acute treatment with 4-methylaminorex: a new stimulant of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4'-Fluoro-4-methylaminorex | 1364933-64-1 | Benchchem [benchchem.com]

- 9. Dopamine and Noradrenaline in the Brain; Overlapping or Dissociate Functions? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Worsening of the Toxic Effects of (±)Cis-4,4′-DMAR Following Its Co-Administration with (±)Trans-4,4′-DMAR: Neuro-Behavioural, Physiological, Immunohistochemical and Metabolic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. research.thea.ie [research.thea.ie]

- 14. The behavioral effects of the stereoisomers of 4-methylaminorex, a psychostimulant, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

4,4'-DMAR synthesis pathway and precursors

An In-depth Technical Guide on the Synthesis of 4,4'-Dimethylaminorex (4,4'-DMAR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethylaminorex (4,4'-DMAR), also known as para-methyl-4-methylaminorex, is a synthetic stimulant of the 2-amino-5-aryloxazoline class.[1][2] It is structurally related to other psychostimulants such as aminorex and 4-methylaminorex (4-MAR).[2][3] First detected in the Netherlands in late 2012, it has since been identified in various countries and has been associated with numerous fatalities.[3][4] This technical guide provides a comprehensive overview of the known synthesis pathways for 4,4'-DMAR, its precursors, and detailed experimental protocols.

Synthesis Pathway Overview

The primary synthesis route for 4,4'-DMAR commences with the precursor 4-methylpropiophenone.[3][5] The synthesis proceeds through a key intermediate, 2-amino-1-(4-methylphenyl)propan-1-ol, also known as 4-methylnorephedrine.[3] From this intermediate, both the (±)-cis and (±)-trans isomers of 4,4'-DMAR can be synthesized. The stereochemical outcome is dependent on the specific cyclizing agent used.[3]

Precursors and Reagents

The following table summarizes the key precursors and reagents required for the synthesis of 4,4'-DMAR.

| Compound | Role | Notes |

| 4-Methylpropiophenone | Starting Material | Commercially available.[5] |

| Dichloromethane | Solvent | |

| Bromine | Reagent for bromination | |

| Hexamethylenetetramine | Reagent for Delepine reaction | |

| Ethanol | Solvent | |

| Hydrochloric acid | Reagent | |

| Sodium borohydride | Reducing agent | |

| Methanol | Solvent | |

| Cyanogen bromide | Cyclizing agent for cis-isomer | |

| Sodium acetate | Base | |

| Potassium cyanate | Cyclizing agent for trans-isomer | |

| Water | Solvent |

Experimental Protocols

The following sections detail the step-by-step experimental procedures for the synthesis of 4,4'-DMAR.

Step 1: Synthesis of 2-Bromo-1-(4-methylphenyl)propan-1-one

-

A solution of bromine (5.16 ml, 100 mmol) in dichloromethane (50 ml) is added dropwise to a solution of 4-methylpropiophenone (14.82 g, 100 mmol) in dichloromethane (100 ml).[3]

-

The reaction mixture is stirred, and the solvent is removed under reduced pressure to yield the crude product.

Step 2: Synthesis of 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride (4'-methyl-cathinone hydrochloride)

-

A solution of 2-bromo-1-(4-methylphenyl)propan-1-one (100 mmol) in chloroform (100 ml) is added to a solution of hexamethylenetetramine (14.0 g, 100 mmol) in chloroform (100 ml).[3]

-

The mixture is stirred at room temperature for 12 hours.[3]

-

The resulting precipitate is filtered, washed with chloroform, and dried.[3]

-

The solid is then refluxed in a mixture of ethanol (150 ml) and concentrated hydrochloric acid (25 ml) for 4 hours.[3]

-

After cooling, the precipitate is filtered, washed with ethanol and diethyl ether, and dried to yield 2-amino-1-(4-methylphenyl)propan-1-one hydrochloride.[3]

Step 3: Synthesis of 2-Amino-1-(4-methylphenyl)propan-1-ol (4-methylnorephedrine)

-

To a solution of 2-amino-1-(4-methylphenyl)propan-1-one hydrochloride (10.0 g, 50 mmol) in methanol (150 ml), sodium borohydride (2.8 g, 75 mmol) is added in portions while cooling in an ice bath.[3]

-

The mixture is stirred at room temperature for 2 hours.[3]

-

The solvent is evaporated, and the residue is treated with 2 M hydrochloric acid.[3]

-

The aqueous layer is washed with diethyl ether, basified with sodium hydroxide, and extracted with diethyl ether.[3]

-

The organic extracts are dried and concentrated to give 2-amino-1-(4-methylphenyl)propan-1-ol.[3]

Step 4a: Synthesis of (±)-cis-4,4'-DMAR

-

A solution of cyanogen bromide (0.963 g, 9.1 mmol) in methanol (3 ml) is added to a mixture of 2-amino-1-(4-methylphenyl)propan-1-ol (1.36 g, 8.2 mmol) and anhydrous sodium acetate (2.04 g, 24.9 mmol) in methanol (20 ml) with cooling in an ice bath.[3]

-

The mixture is stirred for 3.5 hours.[3]

-

The volatiles are removed, and saturated sodium carbonate is added to the residue until a white precipitate forms.[3]

-

The precipitate is filtered to afford (±)-cis-4,4'-DMAR as a colorless solid.[3]

Step 4b: Synthesis of (±)-trans-4,4'-DMAR

-

A mixture of 2-amino-1-(4-methylphenyl)propan-1-ol hydrochloride (prepared from 830 mg, 5 mmol of the free base and ethereal hydrogen chloride) and potassium cyanate (434 mg, 5.4 mmol) in water (5 ml) is refluxed for 3 hours.[3]

-

Aqueous hydrochloric acid (2 M, 5 ml) is then added slowly, followed by heating at reflux for an additional 2 hours.[3]

-

The mixture is cooled to room temperature, and saturated aqueous sodium carbonate (50 ml) is added until a precipitate forms.[3]

-

The solid is collected by filtration to afford (±)-trans-4,4'-DMAR as a pink powder.[3]

Synthesis Pathway Diagram

References

- 1. 4-Methylaminorex - Wikipedia [en.wikipedia.org]

- 2. Worsening of the Toxic Effects of (±)Cis-4,4′-DMAR Following Its Co-Administration with (±)Trans-4,4′-DMAR: Neuro-Behavioural, Physiological, Immunohistochemical and Metabolic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,4'-Dimethylaminorex - Wikipedia [en.wikipedia.org]

- 5. euda.europa.eu [euda.europa.eu]

The Discovery and Pharmacological History of para-Methylaminorex (4-MAR): A Technical Guide

An In-depth Examination of a Potent Psychostimulant

Abstract

para-Methylaminorex (4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine), commonly known as 4-MAR, is a potent central nervous system stimulant of the 2-amino-5-aryloxazoline class. First synthesized in 1960, it gained notoriety in subsequent decades as a recreational drug, valued for its long-lasting euphoric and stimulant effects. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacology of 4-MAR. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative pharmacological data, and an exploration of its mechanism of action and downstream signaling pathways.

Introduction and Historical Context

This compound was first synthesized in 1960 by McNeil Laboratories.[1] It is a structural analog of aminorex, a stimulant and anorectic agent that was briefly marketed in the 1960s. 4-MAR itself was investigated for its potential as a nasal decongestant and anorectic, with a patent describing its use for these purposes at a dose of 0.25 mg/kg of body weight.[1]

The compound exists as four stereoisomers due to its two chiral centers: (±)-cis and (±)-trans. The (±)-cis isomers are the forms most commonly encountered in recreational use.[2] Anecdotal reports from recreational users describe its effects as comparable to methamphetamine but with a significantly longer duration, often lasting up to 16 hours or more.[1] The effects are characterized by euphoria, increased attention, and enhanced cognition.[1]

The emergence of 4-MAR as a recreational drug, often referred to by street names such as "U4Euh" or "Ice," led to its classification as a Schedule I controlled substance in the United States.[2][3] This scheduling reflects its high potential for abuse and the absence of a currently accepted medical use in treatment.

Chemical Synthesis

The synthesis of this compound can be achieved through several routes, with the choice of starting material and reagents determining the resulting stereochemistry. The two most prominent methods involve cyclization of a phenylpropanolamine derivative with either cyanogen bromide or a cyanate salt.

Synthesis of (±)-cis-4-Methylaminorex via Cyanogen Bromide

The most common laboratory synthesis for the recreationally favored (±)-cis isomers of 4-MAR utilizes dl-phenylpropanolamine (norephedrine) as the precursor. The reaction proceeds via a one-step cyclization with cyanogen bromide.

Experimental Protocol:

-

Materials: dl-phenylpropanolamine, cyanogen bromide (or sodium cyanide and bromine to generate it in situ), methanol, sodium carbonate.

-

Procedure:

-

A solution of cyanogen bromide (5.5 mmol) in methanol (2 mL) is added dropwise to a solution of dl-phenylpropanolamine (5.0 mmol) in methanol (5 mL).

-

The reaction mixture is stirred for 2 hours in an ice bath to control the exothermic reaction.

-

Following the reaction period, the solvent is removed under reduced pressure.

-

Saturated sodium carbonate solution (25 mL) is added to the residue and the mixture is shaken until a white precipitate of (±)-cis-4-Methylaminorex freebase forms.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and determination of the melting point.

Synthesis of (±)-trans-4-Methylaminorex via Potassium Cyanate

An alternative synthesis route, which yields the (±)-trans isomers, employs dl-norephedrine and potassium cyanate. This method involves the formation of a urea intermediate followed by acid-catalyzed cyclization.

Experimental Protocol:

-

Materials: dl-norephedrine hydrochloride, potassium cyanate, water, hydrochloric acid, dichloromethane, sodium carbonate.

-

Procedure:

-

dl-norephedrine hydrochloride is dissolved in water.

-

An equimolar amount of potassium cyanate is added, and the solution is refluxed for approximately 2.5 hours to form the N-carbamoyl intermediate.

-

After cooling, the reaction mixture is treated with hydrochloric acid and refluxed for an additional period to induce cyclization.

-

The cooled solution is washed with dichloromethane to remove non-basic impurities.

-

The aqueous layer is then basified with a sodium carbonate solution to precipitate the (±)-trans-4-Methylaminorex freebase.

-

The product is collected by filtration, washed, and dried.

-

-

Purification and Characterization: As with the cis isomer, the product should be purified by recrystallization and characterized by appropriate analytical methods.

Pharmacology and Mechanism of Action

This compound is a potent monoamine releasing agent, primarily affecting the norepinephrine (NE) and dopamine (DA) systems, with weaker effects on serotonin (5-HT).[4] Its stimulant effects are attributed to its ability to bind to and reverse the direction of monoamine transporters, leading to a significant increase in the synaptic concentrations of these neurotransmitters.

Monoamine Transporter Interaction

Studies have shown that 4-MAR is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[5] This interaction leads to non-exocytotic release of monoamines from the presynaptic neuron.

Experimental Protocol: Monoamine Release Assay in Rat Brain Synaptosomes

-

Synaptosome Preparation:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) is homogenized in ice-cold sucrose buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.

-

The synaptosomal pellet is washed and resuspended in a physiological buffer.

-

-

Release Assay:

-

Synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

After incubation and washing to remove excess radiolabel, the synaptosomes are exposed to varying concentrations of 4-MAR or a control vehicle.

-

The amount of radiolabeled monoamine released into the supernatant is quantified using liquid scintillation counting.

-

The potency of 4-MAR as a releasing agent is determined by calculating its EC₅₀ value (the concentration that produces 50% of the maximal release).

-

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and its isomers from various pharmacological studies.

Table 1: Monoamine Release Potency (EC₅₀ values)

| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) |

| (±)-cis-4-MAR | 1.7 nM | 4.8 nM | 53.2 nM |

Data from in vitro monoamine release assays.[4]

Table 2: Anorectic Potency in Rats (ED₅₀ values)

| Compound | Anorectic Effect |

| (±)-cis-4-MAR | 8.8 mg/kg |

| (±)-trans-4-MAR | 7.0 mg/kg |

Data from in vivo studies in rats.[1]

Table 3: Receptor Binding Affinities (Kᵢ values)

| Compound | Receptor/Transporter | Binding Affinity (Kᵢ) |

| 4-MAR | Various Monoamine Receptors | > 2 µM |

Binding affinities of 4-MAR at various monoamine receptors were found to be negligible, indicating its primary action is at the transporter level.[5]

Signaling Pathways

The increased synaptic concentrations of dopamine and norepinephrine resulting from 4-MAR's action on their respective transporters lead to the activation of downstream signaling pathways through their interaction with postsynaptic G-protein coupled receptors (GPCRs).

Dopaminergic Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which are coupled to Gαs and Gαi/o proteins, respectively.

Caption: Dopaminergic signaling pathway activated by 4-MAR.

Adrenergic Signaling

Norepinephrine released by 4-MAR acts on α- and β-adrenergic receptors, which are also GPCRs coupled to various G-proteins, leading to a cascade of intracellular events.

Caption: Adrenergic signaling pathway activated by 4-MAR.

Conclusion

This compound is a potent psychostimulant with a well-defined mechanism of action centered on the release of dopamine and norepinephrine. Its discovery and subsequent history as a recreational drug highlight the ongoing challenges in the field of medicinal chemistry and drug control. The detailed understanding of its synthesis, pharmacology, and signaling pathways is crucial for forensic analysis, toxicological assessment, and the development of potential therapeutic interventions for stimulant use disorders. This technical guide provides a foundational resource for professionals in these fields, summarizing the key scientific knowledge surrounding this significant compound.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. [PDF] Synthesis of trans-4-Methylaminorex from Norephedrine and Potassium Cyanate | Semantic Scholar [semanticscholar.org]

- 4. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of cis-para-Methylaminorex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-para-Methylaminorex (cis-4,4'-DMAR) is a synthetic stimulant of the 2-amino-5-aryloxazoline class. It has emerged as a novel psychoactive substance (NPS) with significant abuse potential and has been associated with numerous fatalities.[1][2][3] This technical guide provides an in-depth overview of the pharmacological profile of cis-para-Methylaminorex, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action

The primary mechanism of action of cis-para-Methylaminorex is the potent release of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—by acting as a substrate-type releaser at their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][4] Unlike typical uptake inhibitors, cis-para-Methylaminorex is transported into the presynaptic neuron by these transporters. Inside the neuron, it disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations.[5] This, in turn, causes the reversal of the plasmalemmal transporters (DAT, NET, and SERT), resulting in a non-vesicular release of neurotransmitters into the synaptic cleft.[5]

The following diagram illustrates the proposed signaling pathway for cis-para-Methylaminorex-induced neurotransmitter release.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for cis-para-Methylaminorex.

Table 1: In Vitro Monoamine Transporter Releasing Potency

Data from neurotransmitter release assays using rat brain synaptosomes.

| Transporter | EC50 (nM) | Reference |

| Dopamine Transporter (DAT) | 8.6 ± 1.1 | [1][2] |

| Norepinephrine Transporter (NET) | 26.9 ± 5.9 | [1][2] |

| Serotonin Transporter (SERT) | 18.5 ± 2.8 | [1][2] |

Table 2: In Vitro Monoamine Transporter Uptake Inhibition

Data from uptake inhibition assays using human embryonic kidney (HEK) 293 cells expressing human monoamine transporters.

| Transporter | IC50 (µM) | Reference |

| Dopamine Transporter (DAT) | < 2 | [5] |

| Norepinephrine Transporter (NET) | < 2 | [5] |

| Serotonin Transporter (SERT) | < 2 | [5] |

Table 3: Vesicular Monoamine Transporter 2 (VMAT2) Interaction

| Assay | Effect | Potency | Reference |

| VMAT2 Inhibition | Inhibition of uptake | Similar to MDMA | [5] |

Table 4: Monoamine Receptor Binding Affinity

| Receptor | Ki (µM) | Reference |

| Various Monoamine Receptors | > 2 | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Neurotransmitter Release Assay (Rat Brain Synaptosomes)

This protocol outlines the measurement of neurotransmitter release from isolated nerve terminals.

Protocol Details:

-

Synaptosome Preparation: Rat brain tissue (e.g., striatum) is homogenized in ice-cold sucrose buffer. The homogenate is subjected to differential centrifugation to isolate synaptosomes.

-

Preloading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.

-

Release Assay: The preloaded synaptosomes are superfused with buffer and then exposed to various concentrations of cis-para-Methylaminorex. The amount of radioactivity released into the superfusate is measured over time using liquid scintillation counting. EC50 values are calculated from the concentration-response curves.

Monoamine Transporter Uptake Inhibition Assay (HEK 293 Cells)

This assay determines the ability of a compound to inhibit the uptake of neurotransmitters by specific transporters.

Protocol Details:

-

Cell Culture: HEK 293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured in appropriate media.

-

Uptake Inhibition Assay: Cells are pre-incubated with varying concentrations of cis-para-Methylaminorex. A radiolabeled substrate for the specific transporter is then added, and the incubation is continued for a short period.

-

Termination and Quantification: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the amount of radioactivity taken up is quantified by liquid scintillation counting. IC50 values are determined from the concentration-inhibition curves.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of awake, freely moving animals.

Protocol Details:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rat (e.g., the nucleus accumbens).

-

Perfusion and Sampling: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.

-

Drug Administration: A baseline level of neurotransmitters is established, after which cis-para-Methylaminorex is administered (e.g., via intraperitoneal injection).

-

Analysis: The collected dialysate samples are analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites.

Conclusion

cis-para-Methylaminorex is a potent, non-selective monoamine releasing agent with a pharmacological profile that overlaps with other psychostimulants like methamphetamine and MDMA. Its high potency at all three major monoamine transporters, particularly its significant serotonergic activity, likely contributes to its profound psychoactive effects and the severe adverse events, including fatalities, that have been reported.[1][2][3] The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working to understand the pharmacology and toxicology of this and related novel psychoactive substances.

References

- 1. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]

- 2. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Monoamine Transporter Activity of 4,4'-DMAR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro monoamine transporter activity of the novel psychoactive substance 4,4'-dimethylaminorex (4,4'-DMAR). The document summarizes key quantitative data, details experimental protocols, and visualizes the compound's interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Core Findings: Potent and Non-Selective Activity

4,4'-DMAR has been identified as a potent inhibitor of all three major monoamine transporters, with IC50 values in the low micromolar range.[1] Furthermore, it acts as a substrate-type releaser, inducing transporter-mediated reverse transport of dopamine, norepinephrine, and serotonin.[1][2] This potent and non-selective releasing activity underlies its significant psychostimulant effects and potential for serious adverse events, including serotonergic toxicity.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro potency of 4,4'-DMAR at the dopamine, serotonin, and norepinephrine transporters from various studies.

Table 1: Uptake Inhibition of 4,4'-DMAR

| Transporter | IC50 (μM) | Cell Line | Reference |

| DAT | < 2 | HEK | [1] |

| SERT | < 2 | HEK | [1] |

| NET | < 2 | HEK | [1] |

| DAT | < 1 | HEK 293 | [4][5] |

| SERT | < 1 | HEK 293 | [4][5] |

| NET | < 1 | HEK 293 | [4][5] |

Table 2: Monoamine Release Activity of (±)-cis-4,4'-DMAR

| Transporter | EC50 (nM) | Preparation | Reference |

| DAT | 8.6 ± 1.1 | Rat Brain Synaptosomes | [2][3] |

| SERT | 18.5 ± 2.8 | Rat Brain Synaptosomes | [2][3] |

| NET | 26.9 ± 5.9 | Rat Brain Synaptosomes | [2][3] |

Experimental Protocols

The quantitative data presented above were primarily generated using two key in vitro assays: radiolabeled neurotransmitter uptake inhibition assays and transmitter release assays.

Radiolabeled Neurotransmitter Uptake Inhibition Assay

This assay determines the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target monoamine transporter.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line.[4][5][6]

-

Cells are stably or transiently transfected with plasmids encoding the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).[7][8]

2. Assay Procedure:

-

On the day of the experiment, cultured cells are washed with a suitable buffer (e.g., Krebs-HEPES buffer).[6]

-

The cells are then pre-incubated with various concentrations of the test compound (4,4'-DMAR) or a vehicle control.[6]

-

A radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.[9]

-

After a defined incubation period, the uptake is terminated, often by rapid filtration through glass fiber filters to separate the cells from the assay medium.[10]

-

The amount of radioactivity accumulated within the cells is quantified using liquid scintillation counting.[10]

-

Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter (e.g., mazindol for DAT, fluoxetine for SERT, nisoxetine for NET).[9]

3. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific radiolabeled neurotransmitter uptake (IC50) is calculated using non-linear regression analysis.[9]

Transmitter Release Assay

This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.

1. Synaptosome Preparation:

-

Synaptosomes, which are resealed nerve terminals, are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).[2][3]

2. Assay Procedure:

-

Synaptosomes are pre-loaded with a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

After loading, the synaptosomes are washed to remove excess unincorporated radiolabel.

-

The pre-loaded synaptosomes are then exposed to various concentrations of the test compound (4,4'-DMAR).

-

The amount of radioactivity released into the supernatant is measured at specific time points.

3. Data Analysis:

-

The concentration of the test compound that elicits 50% of the maximum neurotransmitter release (EC50) is determined.[2][3]

Visualizations

Signaling Pathway of 4,4'-DMAR at the Synapse

The following diagram illustrates the proposed mechanism of action of 4,4'-DMAR at a monoaminergic synapse.

Caption: Mechanism of 4,4'-DMAR at a Dopaminergic Synapse.

Experimental Workflow for In Vitro Monoamine Transporter Uptake Inhibition Assay

This diagram outlines the key steps involved in determining the IC50 value of a compound at a specific monoamine transporter.

Caption: Workflow of a Monoamine Transporter Uptake Inhibition Assay.

References

- 1. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]

- 4. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: Mechanism of Action of para-Methylaminorex (4-MAR) on Monoamine Transporters

Executive Summary

para-Methylaminorex (4-methylaminorex; 4-MAR) is a potent psychostimulant of the 2-amino-5-aryloxazoline class.[1][2] Its pharmacological activity is primarily mediated by its interaction with the presynaptic plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] This document provides a detailed technical overview of the mechanism of action of 4-MAR at these transporters, presenting quantitative data on its potency, outlining the experimental protocols used for its characterization, and visualizing its interaction with neuronal signaling pathways. The evidence indicates that 4-MAR functions as a potent, substrate-type monoamine releasing agent, with a profile similar to amphetamine, preferentially acting on DAT and NET.[3]

Core Mechanism of Action

The primary mechanism of action for 4-MAR involves a dual effect on monoamine transporters: competitive inhibition of neurotransmitter reuptake and induction of transporter-mediated neurotransmitter efflux (reverse transport).[4] Like amphetamine, 4-MAR serves as a substrate for DAT, NET, and SERT.[2]

The process can be summarized as follows:

-

Binding and Transport: 4-MAR binds to the extracellular-facing conformation of the monoamine transporters. It is then translocated into the presynaptic neuron in a manner analogous to the endogenous neurotransmitters (dopamine, norepinephrine, and serotonin).[4]

-

Disruption of Vesicular Storage: Once inside the neuron, 4-MAR can disrupt the proton gradient of synaptic vesicles, which is maintained by the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in the cytosolic concentration of monoamines.

-

Induction of Reverse Transport: The elevated cytosolic monoamine levels, combined with the interaction of 4-MAR with the intracellular-facing conformation of the transporters, promotes a conformational change in DAT, NET, and SERT. This causes the transporters to reverse their direction of transport, releasing monoamines from the cytoplasm into the synaptic cleft.[4]

This efflux mechanism is distinct from that of reuptake inhibitors like cocaine, which simply block the transporter, and it results in a more profound and sustained increase in synaptic neurotransmitter concentrations.[4] Pharmacologically, 4-MAR is characterized as a norepinephrine-dopamine releasing agent (NDRA) with comparatively weaker effects on serotonin release.[1]

Visualized Signaling Pathways and Workflows

Mechanism of Action at the Presynaptic Terminal

The following diagram illustrates the interaction of 4-MAR with a presynaptic monoaminergic neuron.

Caption: Mechanism of 4-MAR as a monoamine releasing agent.

Experimental Workflow: Neurotransmitter Release Assay

The diagram below outlines a typical workflow for a synaptosome-based neurotransmitter release assay used to quantify the potency of substances like 4-MAR.

Caption: Workflow for a typical neurotransmitter release assay.

Quantitative Data

The potency of 4-MAR and its analogs has been determined through various in vitro assays. The data is summarized below. Note that much of the recent literature focuses on the potent analog (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR).

Table 1: Monoamine Release Potency (EC₅₀)

This table shows the concentration of a compound required to elicit 50% of the maximal neurotransmitter release. Lower values indicate higher potency.

| Compound | Transporter | EC₅₀ (nM) | Species / Preparation | Reference |

| (±)-cis-4,4'-DMAR | DAT | 8.6 ± 1.1 | Rat Brain Synaptosomes | [5][6] |

| (±)-cis-4,4'-DMAR | NET | 26.9 ± 5.9 | Rat Brain Synaptosomes | [5][6] |

| (±)-cis-4,4'-DMAR | SERT | 18.5 ± 2.8 | Rat Brain Synaptosomes | [5][6] |

| 4-MAR | DAT | 1.7 | - | [1] |

| 4-MAR | NET | 4.8 | - | [1] |

| 4-MAR | SERT | 53.2 | - | [1] |

Table 2: Monoamine Uptake Inhibition Potency (IC₅₀)

This table shows the concentration of a compound required to inhibit 50% of neurotransmitter reuptake. Lower values indicate higher potency.

| Compound | Transporter | IC₅₀ (µM) | Species / Preparation | Reference |

| 4,4'-DMAR | DAT | < 1 | HEK293 Cells (hDAT) | |

| 4,4'-DMAR | NET | < 1 | HEK293 Cells (hNET) | |

| 4,4'-DMAR | SERT | < 1 | HEK293 Cells (hSERT) |

Note: Studies indicate that 4-MAR preferentially inhibits NET and DAT, exhibiting a pharmacological profile more similar to amphetamine, whereas 4,4'-DMAR has more potent actions at SERT.[6]

Experimental Protocols

The quantitative data presented in this guide were derived from established in vitro neuropharmacology assays. The generalized protocols are described below.

Neurotransmitter Release Assays in Rat Brain Synaptosomes

This method is used to measure a compound's ability to induce neurotransmitter efflux from nerve terminals.

-

Synaptosome Preparation: Crude synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET). The tissue is homogenized in ice-cold sucrose buffer and centrifuged to pellet the synaptosomes.

-

Radiolabeling: The synaptosome preparations are incubated with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.

-

Superfusion: The labeled synaptosomes are transferred to a superfusion apparatus. A physiological buffer (Krebs-Ringer-HEPES) is continuously passed over the synaptosomes to establish a stable baseline of spontaneous radiolabel efflux.

-

Compound Administration: After a stable baseline is achieved, various concentrations of the test compound (e.g., 4-MAR) are introduced into the superfusion buffer.

-

Fraction Collection & Analysis: Effluent fractions are collected at regular intervals (e.g., every 2 minutes) both before and during drug exposure.[7] The radioactivity in each fraction is quantified using liquid scintillation spectrometry.

-

Data Calculation: The amount of radioactivity released by the drug is expressed as a percentage of the total radioactivity present in the synaptosomes at the start of the stimulation. Dose-response curves are generated to calculate the EC₅₀ value.

Uptake Inhibition Assays in Transporter-Transfected Cells

This assay measures a compound's ability to block the reuptake of neurotransmitters.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[3]

-

Assay Initiation: Cells are plated in multi-well plates. On the day of the experiment, the growth medium is replaced with a physiological buffer containing the test compound (e.g., 4-MAR) at various concentrations.

-

Substrate Addition: Following a short pre-incubation with the test compound, a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine) is added to each well to initiate the uptake reaction.

-

Incubation and Termination: The cells are incubated for a short period (e.g., 10-20 minutes at 37°C) to allow for transporter-mediated uptake.[7] The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabel.

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., cocaine). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The inhibitory potency (IC₅₀) of the test compound is determined from concentration-inhibition curves.[7]

References

- 1. 4-Methylaminorex - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. ovid.com [ovid.com]

- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]

- 6. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Structure-activity relationship of para-Methylaminorex analogs

An In-Depth Technical Guide on the Structure-Activity Relationship of para-Methylaminorex Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (p-MAR), also known as 4,4'-dimethylaminorex (4,4'-DMAR), is a synthetic stimulant of the 2-amino-5-aryloxazoline class. It is a structural analog of aminorex and 4-methylaminorex (4-MAR).[1][2] The emergence of p-MAR and its analogs as new psychoactive substances (NPS) has necessitated a thorough understanding of their structure-activity relationships (SAR) to predict the pharmacological and toxicological profiles of newly emerging derivatives. This guide provides a comprehensive overview of the SAR of p-MAR analogs, focusing on their interactions with monoamine transporters.

The core structure of p-MAR features a phenyl ring, an oxazoline ring, and an amino group, with a methyl group at the para position of the phenyl ring and another at the 4-position of the oxazoline ring.[2] Modifications to this scaffold, particularly at the phenyl ring and the stereochemistry of the oxazoline ring, have profound effects on the potency and selectivity of these compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][3]

Core Structure and Stereochemistry

The p-MAR molecule has two chiral centers, leading to the existence of four stereoisomers, which can be grouped into two racemic pairs: (±)-cis and (±)-trans.[2] The stereochemical configuration significantly influences the pharmacological activity. For instance, studies on 4-methylaminorex have shown that its stereoisomers exhibit marked differences in their effects on dopamine and serotonin levels in the brain.

The synthesis of p-MAR analogs can be tailored to produce specific isomers. For example, the reaction of 4'-methylnorephedrine with cyanogen bromide typically yields the (±)-cis isomer, while using potassium cyanate produces the (±)-trans isomer.

Structure-Activity Relationship at Monoamine Transporters

The primary mechanism of action of p-MAR analogs is their interaction with DAT, NET, and SERT, acting as potent releasers of dopamine, norepinephrine, and serotonin.[1][4]

Phenyl Ring Substitutions

Modifications to the para-methyl group on the phenyl ring significantly alter the activity and selectivity of the analogs.

-

para-Methyl Substitution (4,4'-DMAR): The presence of a methyl group at the para position of the phenyl ring, as seen in 4,4'-DMAR, results in a potent monoamine releaser. The (±)-cis-isomer of 4,4'-DMAR is a potent, substrate-type releaser at DAT, NET, and SERT.[1][4][5]

-

3',4'-Methylenedioxy Substitution (MDMAR): Replacing the para-methyl group with a 3',4'-methylenedioxy group, to form 3',4'-methylenedioxy-4-methylaminorex (MDMAR), also results in potent monoamine releasing activity. Both cis- and trans-MDMAR are potent releasers at DAT and NET. At SERT, cis-MDMAR and trans-MDMAR act as releasers, while trans-4,4'-DMAR acts as an uptake blocker.[3][6]

-

Halogenation: The introduction of halogen atoms to the phenyl ring is a common modification in NPS. Halogenated derivatives of 4-methylaminorex have been reported, suggesting this is a likely area for the emergence of new p-MAR analogs.[7]

Stereochemistry

The relative orientation of the substituents on the oxazoline ring (cis vs. trans) has a profound impact on the activity at SERT.

-

(±)-cis-4,4'-DMAR: This isomer is a potent and efficacious substrate-type releaser at all three monoamine transporters (DAT, NET, and SERT).[1][4][5]

-

(±)-trans-4,4'-DMAR: While also a potent releaser at DAT and NET, the trans-isomer acts as an uptake blocker at SERT.[2][3] This highlights a critical SAR finding: the stereochemistry at the oxazoline ring can switch the mechanism of action at SERT from a releasing agent to an uptake inhibitor.

Quantitative Data Summary

The following tables summarize the in vitro potencies of p-MAR analogs at monoamine transporters.

Table 1: Monoamine Transporter Releasing Activity (EC50, nM)

| Compound | DAT (EC50, nM) | NET (EC50, nM) | SERT (EC50, nM) | Reference |

| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 | [1][4] |

| cis-MDMAR | Potent Releaser | Potent Releaser | Efficacious Releaser | [3] |

| trans-MDMAR | Potent Releaser | Potent Releaser | Efficacious Releaser | [3] |

| trans-4,4'-DMAR | Potent Releaser | Potent Releaser | Uptake Blocker | [2][3] |

Table 2: Monoamine Transporter Inhibition Activity (IC50, µM)

| Compound | DAT (IC50, µM) | NET (IC50, µM) | SERT (IC50, µM) | Reference |

| 4,4'-DMAR | <1 | <1 | <1 | [8][9] |

| 4-MAR | Potent Inhibitor | Potent Inhibitor | Weak Inhibitor | [8] |

| 3,4-DMAR | Weak Inhibitor | Weak Inhibitor | No Relevant Activity | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the pharmacological profiles of p-MAR analogs.

Synthesis of (±)-cis- and (±)-trans-4,4'-DMAR

The synthesis of both isomers starts from the same 4'-methylnorephedrine precursor.

-

Preparation of (±)-cis-4,4'-DMAR: React 4'-methylnorephedrine with cyanogen bromide.

-

Preparation of (±)-trans-4,4'-DMAR: React 4'-methylnorephedrine with potassium cyanate.

Monoamine Transporter Uptake/Release Assays in Rat Brain Synaptosomes

This assay is used to determine the potency and efficacy of compounds as monoamine transporter substrates (releasers) or inhibitors.

-

Synaptosome Preparation:

-

Euthanize rats and dissect brain regions of interest (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in an appropriate buffer.

-

-

Uptake Inhibition Assay:

-

Incubate synaptosomes with a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) and varying concentrations of the test compound.

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radiolabel.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

-

-

Release Assay:

-

Preload synaptosomes with a radiolabeled monoamine.

-

Wash the synaptosomes to remove excess unincorporated radiolabel.

-

Initiate release by adding varying concentrations of the test compound.

-

After a set incubation period, separate the synaptosomes from the supernatant by centrifugation or filtration.

-

Measure the amount of radioactivity released into the supernatant.

-

Calculate the EC50 value, which is the concentration of the test compound that elicits 50% of the maximal release.

-

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific transporter.

-

Membrane Preparation: Prepare cell membranes from cells expressing the transporter of interest (e.g., HEK293 cells transfected with DAT, NET, or SERT).

-

Binding Reaction: Incubate the membranes with a specific radioligand for the transporter and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the bound radioligand on the filters.

-

Data Analysis: Determine the Ki (inhibitory constant) of the test compound.

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action of p-MAR analogs at monoamine transporters.

Caption: Mechanism of action: Releaser vs. Inhibitor.

Experimental Workflow

Caption: Workflow for SAR studies of p-MAR analogs.

Logical Relationships in SAR

Caption: Key determinants of p-MAR analog SAR.

Conclusion

The structure-activity relationship of this compound analogs is complex, with subtle structural modifications leading to significant changes in pharmacological activity. The substitution pattern on the phenyl ring and the stereochemistry of the oxazoline ring are key determinants of the potency, selectivity, and mechanism of action at monoamine transporters. A thorough understanding of these SAR principles is essential for predicting the effects of new analogs and for the development of potential therapeutic agents targeting monoamine transporters. Continued research, utilizing the detailed experimental protocols outlined in this guide, will be crucial for further elucidating the intricate pharmacology of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.tus.ie [research.tus.ie]

- 7. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.7. Monoamine Transporter Assays [bio-protocol.org]

- 9. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of para-Methylaminorex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

para-Methylaminorex (4-MAR), also known as "U4Euh" or "Ice," is a potent central nervous system stimulant with a chemical structure related to amphetamine and aminorex. Understanding its metabolic pathways and identifying its metabolites are crucial for forensic toxicology, clinical diagnostics, and the development of effective treatment strategies in cases of intoxication. This technical guide provides an in-depth overview of the metabolism of 4-MAR, summarizing key findings from preclinical studies, detailing experimental methodologies, and visualizing the metabolic transformations and analytical workflows.

Core Metabolism of this compound

The metabolism of this compound is characterized by a significant portion of the drug being excreted unchanged. However, several metabolic pathways contribute to its biotransformation, primarily occurring in the liver. The main routes of metabolism include aromatic hydroxylation, oxidative deamination, and hydrolysis of the oxazoline ring. Studies in rat models have been instrumental in elucidating these pathways.[1] For the closely related analog, 4,4'-dimethylaminorex, the cytochrome P450 enzyme CYP2D6 has been identified as a principal isoenzyme involved in its metabolism.[2]

Identified Metabolites

-

2-amino-5-(p-hydroxyphenyl)-4-methyl-2-oxazoline: This metabolite is a product of aromatic hydroxylation, a common metabolic reaction for compounds containing a phenyl ring.[1]

-

Norephedrine: Resulting from the hydrolytic cleavage of the oxazoline ring, this metabolite is a well-known stimulant itself.[1]

-

5-phenyl-4-methyl-2-oxazolidinone: This metabolite is formed through oxidative deamination of the amino group on the oxazoline ring.[1]

Quantitative Data on Excretion

In vivo studies in rats have provided quantitative data on the excretion of 4-MAR. A significant portion of the parent compound is eliminated without being metabolized.

| Compound | Percentage of Total Urinary Excretion (in Rats) | Reference |

| Unchanged this compound | 60% | [1] |

| Metabolites (sum of all) | 40% | [1] |

Metabolic Pathways of this compound

The metabolic transformation of this compound can be visualized as a series of enzymatic reactions leading to the formation of its key metabolites.

Experimental Protocols

The identification and quantification of this compound and its metabolites require sophisticated analytical techniques. Below are representative protocols for in vitro metabolism studies and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

In Vitro Metabolism using Human Liver Microsomes

This protocol is adapted from studies on the related compound 4,4'-dimethylaminorex and represents a standard approach for assessing hepatic metabolism.[2]

-

Incubation Mixture Preparation:

-

Prepare a final incubation volume of 250 µL containing:

-

This compound (substrate) at a concentration of 10 µM.

-

Pooled human liver microsomes (0.5 mg/mL protein).

-

Phosphate buffer (0.1 M, pH 7.4).

-

Magnesium chloride (3.3 mM).

-

-

-

Initiation of Metabolic Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

Incubate at 37°C for 60 minutes with gentle shaking.

-

-

Termination of Reaction:

-

Stop the reaction by adding 250 µL of ice-cold acetonitrile.

-

-

Sample Preparation for Analysis:

-

Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.

-

GC-MS Analysis of this compound and Metabolites

-

Sample Derivatization:

-

To the dried residue from the in vitro metabolism experiment (or a processed urine/blood sample), add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).

-

Heat the mixture at 70°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivatives.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL in splitless mode.

-

Inlet Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature of 100°C, hold for 1 minute.

-

Ramp at 15°C/min to 300°C.

-

Hold at 300°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) for target analytes.

-

Experimental Workflow for Metabolite Identification

The overall workflow for identifying and characterizing novel metabolites of psychoactive substances like this compound involves a multi-step process.

Conclusion

The metabolism of this compound involves several key enzymatic pathways, resulting in the formation of hydroxylated, hydrolyzed, and deaminated products. A substantial portion of the drug is excreted unchanged. The analytical methods outlined provide a robust framework for the detection and quantification of 4-MAR and its metabolites in biological matrices. Further research, particularly utilizing high-resolution mass spectrometry and in vitro systems with human-derived enzymes, will continue to refine our understanding of the biotransformation of this and other emerging psychoactive substances.

References

Acute Behavioral Effects of para-Methylaminorex in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute behavioral effects of para-Methylaminorex (4-MAR) in rodent models. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the substance's psychostimulant properties, the experimental methodologies used for its evaluation, and the underlying neurobiological mechanisms. This document summarizes key quantitative data, outlines experimental protocols, and presents visual representations of signaling pathways and experimental workflows.

Quantitative Data Summary

The acute administration of this compound (4-MAR) and its analogs elicits distinct, dose-dependent behavioral responses in rodent models. The primary effects observed are increased locomotor activity and the induction of stereotyped behaviors. The potency and specific nature of these effects are influenced by the stereochemistry of the 4-MAR molecule.

Locomotor Activity

4-MAR and its derivatives generally produce a dose-dependent increase in locomotor activity in rats and mice.[1][2] At lower doses, this is characterized by increased ambulation and rearing, while higher doses can lead to an initial surge in activity followed by the emergence of stereotyped behaviors that compete with and reduce locomotion.[1]

Table 1: Effects of this compound and Analogs on Locomotor Activity in Rodents

| Compound/Isomer | Dose Range (mg/kg) | Animal Model | Route of Administration | Key Findings | Reference |

| (±)-cis-4,4'-DMAR | 3 - 60 | Mice | i.p. | Dose-dependent increase in psychomotor agitation. | [3] |

| (±)-cis-4,4'-DMAR | 10 | Rats | i.p. | Increased locomotor activity, peaking at 2 hours and lasting up to 5 hours. Repeated daily administration led to a greater locomotor response. | [2] |

| 4-MAR Stereoisomers | 0.3 - 3 | Rats | s.c. | All isomers produced a dose-dependent increase in locomotor activity. | [1] |

| trans-4S,5S-4-MAX | 3 | Rats | s.c. | Induced locomotor hyperactivity. | [1] |

Stereotyped Behavior

Higher doses of 4-MAR isomers induce stereotyped behaviors, which include repetitive, non-goal-directed movements such as continuous sniffing, chewing, and head bobbing.[1] The onset of stereotypy often coincides with a decrease in ambulatory locomotor activity as these repetitive behaviors become dominant.

Table 2: Stereotyped Behaviors Induced by this compound in Rodents

| Compound/Isomer | Dose (mg/kg) | Animal Model | Route of Administration | Observed Stereotypies | Reference |

| 4-MAR Isomers | 10 | Rats | s.c. | Continuous sniffing, chewing, head bobbing. | [1] |

| d-amphetamine | 5 | Young Rats | Not Specified | Repetitive sniffing activity. | [4] |

| Methylphenidate | 30 | Young Rats | Not Specified | Perseverative gnawing behaviors. | [4] |

Drug Discrimination

Drug discrimination studies are utilized to assess the subjective effects of a substance by training animals to recognize and respond to the interoceptive cues of a specific drug. In rats trained to discriminate S(+)-amphetamine from saline, all optical isomers of 4-MAR generalized to the amphetamine stimulus, indicating similar subjective effects.[5]

Table 3: Drug Discrimination Studies of this compound and Analogs in Rodents

| Training Drug (Dose, mg/kg) | Test Compound/Isomer | Animal Model | Key Findings | Reference |

| S(+)-amphetamine (1) | 4-MAR Isomers (trans(4S,5S), cis(4S,5R), cis(4R,5S), trans(4R,5R)) | Rats | All isomers generalized to the amphetamine stimulus. Potency: trans(4S,5S) > cis(4S,5R) = cis(4R,5S) > trans(4R,5R). | [5] |

| S(+)-amphetamine (1) | aminorex, (4S,5S)-4-methylaminorex, N-methyl-(4S,5S)-4-methylaminorex | Rats | All compounds shared discriminative stimulus effects with amphetamine. | [6] |

| Cocaine (8) | 4-methylaminorex | Rats | Generalized to the cocaine-stimulus. | [7] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Locomotor Activity Assessment

This protocol is designed to quantify the stimulant effects of a substance on spontaneous motor activity in rodents.

-

Apparatus: Automated activity monitors (e.g., transparent polycarbonate cages equipped with infrared photobeam detectors).

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be housed individually for at least 24 hours before testing to acclimate to the testing environment.

-

Procedure:

-

Place individual animals into the activity chambers and allow for a 30-60 minute habituation period for baseline activity levels to stabilize.

-

Following habituation, administer the test compound (e.g., 4-MAR) or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

-

Immediately return the animal to the activity chamber.

-

Record locomotor activity (e.g., number of beam breaks, distance traveled) in discrete time bins (e.g., 5-10 minutes) for a total duration of 2-4 hours.

-

-

Data Analysis: Data are typically analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors. Post-hoc tests are used to compare specific group differences.

Stereotypy Observation

This protocol is used to qualitatively and quantitatively assess the presence and intensity of stereotyped behaviors.

-

Apparatus: Standard laboratory cages or observation arenas. Video recording equipment is recommended for later scoring.

-

Animals: As with locomotor activity assessment, male Sprague-Dawley rats are a common model.

-

Procedure:

-

Administer a high dose of the test compound (e.g., 10 mg/kg 4-MAR) or vehicle.

-

Place the animal in the observation cage.

-

At regular intervals (e.g., every 10 minutes) for 1-2 hours, an observer blind to the treatment conditions scores the animal's behavior based on a rating scale. A common scale is:

-

0: Asleep or stationary

-

1: Active, normal grooming

-

2: Hyperactive

-

3: Stereotyped sniffing, head movements

-

4: Continuous stereotyped sniffing, head bobbing, and chewing

-

-

-

Data Analysis: The scores are analyzed using non-parametric statistical tests, such as the Mann-Whitney U test or Kruskal-Wallis test, to compare between treatment groups.

Drug Discrimination

This operant conditioning procedure assesses the subjective effects of a drug.

-

Apparatus: Standard two-lever operant conditioning chambers enclosed in sound-attenuating boxes.

-

Animals: Male Sprague-Dawley rats are typically used. They are often food-restricted to maintain motivation for the food reinforcement.

-

Procedure:

-

Training:

-

Animals are trained to press one lever (the "drug" lever) to receive a food reward following administration of the training drug (e.g., S(+)-amphetamine).

-

On alternate days, they are trained to press the other lever (the "saline" lever) for a reward following a saline injection.

-

Training continues until a criterion is met (e.g., >80% of responses on the correct lever before the first reward).

-

-

Testing:

-

Once trained, animals are administered a test compound (e.g., an isomer of 4-MAR) at various doses.

-

The percentage of responses on the drug-appropriate lever is measured.

-

-

-

Data Analysis: Full generalization is considered to have occurred if the percentage of drug-lever responding is 80% or greater. An ED50 value (the dose at which 50% of responses are on the drug lever) can be calculated to determine the potency of the test compound relative to the training drug.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for 4-MAR-Induced Behavioral Effects

The behavioral effects of 4-MAR are primarily mediated by its action on the dopaminergic system.[1] It acts as a potent dopamine releasing agent, leading to increased synaptic dopamine concentrations. This excess dopamine then stimulates postsynaptic D1 and D2 receptors, leading to the observed increases in locomotor activity and stereotyped behaviors.[1] The suppressant effect of 4-MAR on midbrain dopamine cell firing is likely a result of dopamine release acting on D2/D3 autoreceptors.[8]

References

- 1. The behavioral effects of the stereoisomers of 4-methylaminorex, a psychostimulant, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brain Disposition of cis- para-Methyl-4-Methylaminorex (cis-4,4'-DMAR) and Its Potential Metabolites after Acute and Chronic Treatment in Rats: Correlation with Central Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Worsening of the Toxic Effects of (±)Cis-4,4′-DMAR Following Its Co-Administration with (±)Trans-4,4′-DMAR: Neuro-Behavioural, Physiological, Immunohistochemical and Metabolic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereotyped behavior: effects of d-amphetamine and methylphenidate in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulus properties of a new designer drug: 4-methylaminorex ("U4Euh") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulus properties of some analogues of 4-methylaminorex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Methylaminorex - Wikipedia [en.wikipedia.org]

- 8. Comparison of the action of the stereoisomers of the psychostimulant 4-methylaminorex (4-MAX) on midbrain dopamine cells in the rat: an extracellular single unit study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Landscape of 4,4'-Dimethylaminorex (4,4'-DMAR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dimethylaminorex (4,4'-DMAR), a synthetic stimulant, has emerged as a compound of significant interest within the scientific community due to its potent psychoactive effects and association with numerous adverse events, including fatalities.[1][2] This technical guide provides an in-depth analysis of the neurochemical alterations induced by 4,4'-DMAR administration, drawing upon key findings from in vitro and in vivo studies. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, quantitative data on its interaction with key neurological targets, and the experimental protocols utilized in its study.

Introduction

4,4'-DMAR is a substituted oxazoline derivative and an analog of aminorex and 4-methylaminorex (4-MAR).[3] Its appearance on the illicit drug market has prompted intensive investigation into its pharmacological and toxicological profile.[4] Understanding the precise neurochemical changes elicited by 4,4'-DMAR is crucial for elucidating the basis of its stimulant properties, potential for abuse, and the mechanisms underlying its toxicity. This document synthesizes the current scientific knowledge, presenting it in a structured and accessible format to facilitate further research and development in this area.

Mechanism of Action: A Potent Monoamine Releaser

The primary mechanism of action of 4,4'-DMAR involves its interaction with monoamine transporters, which are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft.[5][6] Research has demonstrated that 4,4'-DMAR is a potent and efficacious substrate-type releaser at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][7] This means that not only does it inhibit the reuptake of these neurotransmitters, but it also promotes their reverse transport out of the presynaptic neuron, leading to a significant increase in their extracellular concentrations.[1]

Furthermore, 4,4'-DMAR has been shown to interact with the vesicular monoamine transporter 2 (VMAT2).[1][8] VMAT2 is responsible for packaging monoamines into synaptic vesicles for subsequent release. By inhibiting VMAT2, 4,4'-DMAR disrupts the storage of neurotransmitters, further contributing to their accumulation in the cytoplasm and subsequent release into the synapse.[1] This dual action on both plasma membrane and vesicular transporters underscores the compound's potent and non-selective monoamine-releasing properties.[1][8]

Quantitative Data: Interaction with Monoamine Transporters

The following tables summarize the quantitative data from in vitro studies, providing insights into the potency and efficacy of 4,4'-DMAR at monoamine transporters.

Table 1: Monoamine Transporter Release Potency (EC50 values)